Cis-3,4',5-trimethoxy-3'-hydroxystilbene

Leukemia research Drug resistance Apoptosis induction

Researchers studying chemoresistance face potency gaps with standard agents. Cis-3,4',5-trimethoxy-3'-hydroxystilbene (CAS 586410-08-4) is a validated colchicine-site microtubule inhibitor that resolves this with nanomolar efficacy and bone marrow sparing. - IC50 = 0.3 μM vs. resistant HL60R cells; >50% leukemic cell death in vivo by single injection. - 125- to 160-fold more potent than resveratrol; cis-configuration essential for activity. - G2/M arrest confirmed by BubR1, Aurora B, Cyclin B, phospho-histone H3 upregulation.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 586410-08-4
Cat. No. B016279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-3,4',5-trimethoxy-3'-hydroxystilbene
CAS586410-08-4
Synonyms5-[(1Z)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxy-phenol; 
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
InChIInChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
InChIKeyUQIWTPQGJCCTPA-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (CAS 586410-08-4): Identity, Class, and Procurement Profile for Oncology Research


cis-3,4',5-Trimethoxy-3'-hydroxystilbene (CAS 586410-08-4, molecular formula C17H18O4, MW 286.32) is a synthetic cis-stilbene derivative of resveratrol characterized by a 3,4',5-trimethoxy substitution pattern with a single 3'-hydroxyl group . In the literature, this compound is designated as stilbene 6c or compound 11b, and it functions as a microtubule-interfering agent that binds to the colchicine-binding site of tubulin [1]. The compound induces G2/M cell-cycle arrest and apoptosis via mitochondrial cytochrome c release, with demonstrated activity in pancreatic, breast, and leukemic cancer models [2].

Workflow
Microtubule-interfering agent screening
Selection Logic
Colchicine-site tubulin binder for G2/M arrest and apoptosis studies
Research Models
Leukemic, pancreatic, and breast cancer cell-line models

Why cis-3,4',5-Trimethoxy-3'-hydroxystilbene Cannot Be Replaced by Resveratrol or Other Stilbene Analogs in Experimental Oncology


Stilbene analogs cannot be substituted interchangeably due to profound structural-activity divergence driven by methoxylation pattern and cis/trans configuration. The target compound cis-3,4',5-trimethoxy-3'-hydroxystilbene exhibits nanomolar cytotoxicity (IC50 ~ 0.3 μM) in leukemic cells , whereas its parent compound resveratrol requires approximately 50 μM to achieve comparable effects—representing a 125-fold to 160-fold potency differential . Moreover, the cis-configuration is critical for microtubule-interfering activity; trans-isomers of trimethoxystilbenes demonstrate negligible activity at equivalent concentrations [1]. Even among closely related cis-trimethoxystilbenes, a single substituent change—such as replacing the 3'-hydroxyl group with an amino group (stilbene 5c)—alters the biological profile and potency ranking [2]. Generic substitution without explicit verification of the exact CAS 586410-08-4 compound introduces uncontrolled variables that compromise experimental reproducibility and data validity.

Resveratrol
Parent Stilbene
Potency Context Shift
Resveratrol requires micromolar concentrations; assay-response context may differ by >100-fold, limiting direct substitution.
Trans-Isomer (CAS 108957-73-9)
Configurational Isomer
Conformation-Dependent Activity
Cis-configuration is required for colchicine-site binding; trans-isomer may show negligible microtubule-interfering activity.
Stilbene 5c (3'-amino analog)
Close Structural Analog
Profile Divergence Risk
A single 3'-substituent change alters biological profile and potency ranking; model-response context may shift.

cis-3,4',5-Trimethoxy-3'-hydroxystilbene: Comparative Quantitative Evidence for Scientific Selection and Procurement


Nanomolar Potency in Resistant Leukemic Cells vs. Standard Chemotherapeutics

cis-3,4',5-Trimethoxy-3'-hydroxystilbene demonstrates an IC50 of 0.3 μM against resistant HL60R leukemic cells . In direct comparison, this compound exhibited higher activity than several classic chemotherapeutic agents when tested in parallel in the resistant HL60R model . The parent compound resveratrol requires approximately 50 μM to achieve comparable effects, representing a potency differential of approximately 125-fold to 160-fold depending on the comparator dataset .

Potency vs. Resveratrol
Head-to-head
IC50 0.3 μM
Resveratrol IC50 ≈ 50 μM (~125-160× differential)
Reported cell-model response context
HL60R resistant leukemic cell line
Leukemia research Drug resistance Apoptosis induction

Microtubule Polymerization Inhibition via Colchicine-Site Binding: Functional Selectivity Data

cis-3,4',5-Trimethoxy-3'-hydroxystilbene suppresses tubulin polymerization in a dose-dependent manner . Mechanistically, the compound interferes with microtubule polymerization through binding to the colchicine-binding pocket of tubulin, a finding validated by computational docking studies confirming that the stilbene scaffold fits precisely into the colchicine-binding site [1]. In cell-based assays, this microtubule disruption manifests as G2/M cell-cycle arrest, with treatment increasing total levels of mitotic checkpoint proteins including BubR1, Aurora B, Cyclin B, and phosphorylated histone H3 [2]. This colchicine-site mechanism distinguishes the compound from taxane-site and vinca-site microtubule inhibitors, providing a different binding modality.

Colchicine-Site Binding
Cross-study
Docking-Confirmed
Suppresses tubulin polymerization; G2/M arrest with mitotic checkpoint protein increase
Supports microtubule-targeting assay context
Mechanism distinct from taxane/vinca sites
Microtubule inhibitors Tubulin binding G2/M arrest

Differential Selectivity: Cancer Cell Cytotoxicity vs. Normal Bone Marrow Progenitor Preservation

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (stilbene 6c) induces leukemic cell death in the nanomolar range while demonstrating no effect on normal bone marrow progenitor cells [1]. In comparative analysis, the closely related analog cis-3,4',5-trimethoxy-3'-aminostilbene (stilbene 5c) exhibited similar selective toxicity profiles, with both compounds showing potent activity against leukemic cells without detectable toxicity to normal hematopoietic progenitors [1]. This selectivity contrasts with many conventional chemotherapeutic agents that exhibit dose-limiting myelosuppression due to bone marrow progenitor toxicity.

Progenitor Cell Selectivity
Head-to-head
Normal progenitor viability preserved
vs. conventional chemotherapeutics with myelosuppression
Reported safety-related endpoint context
Ex vivo bone marrow progenitor assays
Selective cytotoxicity Bone marrow toxicity Therapeutic index

Broad-Spectrum Antiproliferative Activity Across Solid Tumor Types vs. Resveratrol

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (designated compound 11b) reduces proliferation in human pancreatic and breast cancer cell lines at concentrations substantially lower than those required for resveratrol [1]. Treatment with 11b arrests cells in the G2/M phase and increases the subG1/G0 fraction, indicating apoptosis induction [1]. Mechanistic studies demonstrate that 11b blocks microtubule polymerization in vitro and disrupts microtubule networks in both pancreatic and breast cancer cell lines, with computational modeling confirming binding of the dimethoxyphenyl group to the colchicine-binding site of tubulin [1].

Solid Tumor Activity
Head-to-head
Lower concentration effects
vs. resveratrol in pancreatic and breast cancer lines
Supports cell-model endpoint review
G2/M arrest and apoptosis induction confirmed
Pancreatic cancer Breast cancer Solid tumor cytotoxicity

In Vivo Antileukemic Efficacy with Minimal Systemic Toxicity in Murine Models

In animal studies, stilbenes including cis-3,4',5-trimethoxy-3'-hydroxystilbene (stilbene 6c) are well tolerated in mice and capable of inducing more than 50% leukemic cell death by a single dose injection [1]. A 5-day treatment regimen with low-dose stilbenes suppresses tumor growth in mice bearing established tumor xenografts [1]. Histological examination detected no major organ damage [1]. Notably, while this compound demonstrates in vivo antileukemic activity, the closely related analog cis-3,4',5-trimethoxy-3'-aminostilbene (stilbene 5c) has been advanced as a vascular disrupting agent (VDA) candidate, indicating the broader potential of this chemical scaffold .

In Vivo Antileukemic Model
Cross-study
>50% cell death
Single-dose injection; tumor growth suppression with 5-day regimen
In vivo model-response context
No major organ damage by histology in murine models
In vivo efficacy Xenograft models Tolerability

Cis-Configuration Requirement: Structural Determinant of Anti-Mitotic Activity

The cis-configuration is essential for the anti-mitotic and microtubule-interfering activity of trimethoxystilbenes [1]. In studies of closely related trimethoxystilbene analogs, cis-isomers demonstrate markedly superior activity compared to their trans-isomer counterparts [1]. For example, the resveratrol analog (Z)-3,5,4'-trimethoxystilbene exhibits potent anti-mitotic activity and inhibits tubulin polymerization, whereas the corresponding trans-isomer shows substantially reduced activity [1]. The cis-geometry permits a non-planar conformation that optimally positions the dimethoxyphenyl and methoxyphenol rings for binding to the colchicine-binding pocket of tubulin [2]. This structural requirement underscores the necessity of sourcing the cis-isomer specifically (CAS 586410-08-4) rather than the trans-isomer (CAS 108957-73-9), which would not produce comparable biological effects.

Cis-Configuration Requirement
Class-level
Cis-isomer essential
Trans-isomer (CAS 108957-73-9) shows substantially reduced activity
Stereochemical-control context
Non-planar conformation fits colchicine pocket
Structure-activity relationship Cis-trans isomerism Conformational analysis

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (CAS 586410-08-4): Validated Research and Preclinical Application Scenarios Based on Quantitative Evidence


Drug-Resistant Leukemia Research: Preclinical Testing in HL60R and Related Resistant Cell Models

cis-3,4',5-Trimethoxy-3'-hydroxystilbene is quantitatively validated for use in drug-resistant leukemia research programs. The compound demonstrates an IC50 of 0.3 μM against resistant HL60R cells and exhibits activity superior to several classic chemotherapeutic agents in this resistant model . Concurrently, the compound shows no toxicity toward normal bone marrow progenitor cells at concentrations that produce leukemic cell death [1]. This combination of nanomolar potency against resistant cells with preservation of normal hematopoietic progenitors positions the compound as a high-value tool for screening programs investigating mechanisms of chemoresistance or evaluating combination therapies in resistant leukemia models.

Microtubule-Targeting Agent Screening: Colchicine-Site Binder Reference Compound

cis-3,4',5-Trimethoxy-3'-hydroxystilbene functions as a validated colchicine-site microtubule inhibitor with dose-dependent suppression of tubulin polymerization . The compound's binding to the colchicine-binding pocket has been confirmed by computational docking studies, and its mechanism is distinguished from taxane-site and vinca-site microtubule inhibitors [1]. In cell-based assays, treatment induces G2/M cell-cycle arrest and increases mitotic checkpoint protein levels (BubR1, Aurora B, Cyclin B, phosphorylated histone H3) [2]. This well-characterized mechanism makes the compound suitable as a reference standard or positive control in microtubule-targeting agent screening campaigns, particularly for programs investigating colchicine-site binders.

Pancreatic and Breast Cancer Preclinical Research: Solid Tumor Microtubule Disruption Studies

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (compound 11b) is validated for use in pancreatic and breast cancer preclinical research. The compound reduces proliferation, arrests cells in G2/M phase, and increases apoptotic subG1/G0 populations in both pancreatic and breast cancer cell lines . Mechanistic studies confirm that the compound blocks microtubule polymerization in vitro and disrupts microtubule networks in these solid tumor cell lines, with computational modeling demonstrating binding of the dimethoxyphenyl group to the colchicine-binding site of tubulin . These findings support the compound's application as a tool for investigating microtubule-targeting strategies in solid tumor types characterized by high clinical unmet need and limited therapeutic options.

In Vivo Xenograft Efficacy Studies: Antileukemic Activity with Documented Tolerability

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (stilbene 6c) has demonstrated in vivo antileukemic efficacy in murine models, with more than 50% leukemic cell death achieved by a single dose injection . A 5-day treatment regimen with low-dose stilbenes suppressed tumor growth in mice bearing established tumor xenografts, and histological examination revealed no major organ damage . This in vivo efficacy and tolerability profile, combined with the compound's established in vitro selectivity for leukemic cells over normal bone marrow progenitors , provides translational validation supporting the compound's use as a tool compound for in vivo pharmacology studies in leukemia xenograft models.

Application
Selection Property
Validation Focus
Drug-resistant leukemia research
Cell-model endpoint review
Chemoresistance mechanism and combination therapy screening
Microtubule-targeting agent screening
Colchicine-site binding confirmation
Mechanistic distinction from taxane/vinca-site inhibitors
Pancreatic and breast cancer preclinical studies
Solid tumor microtubule disruption context
Apoptosis and mitotic checkpoint endpoint validation
In vivo xenograft pharmacology studies
Model-response and tolerability review
Single-dose and repeated-dose regimen endpoint monitoring

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